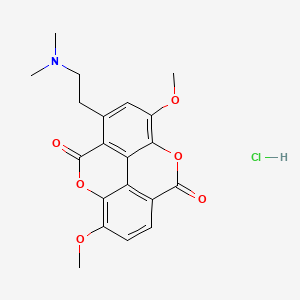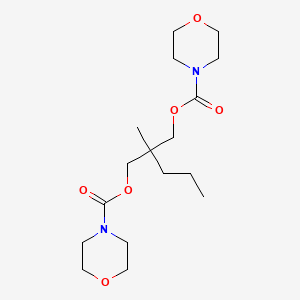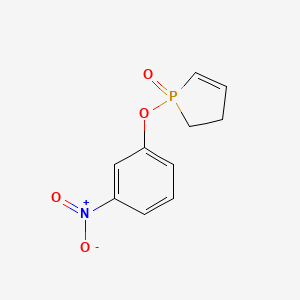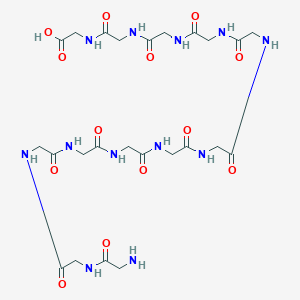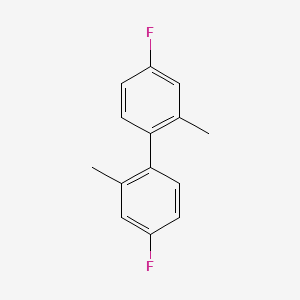
1H-Pyrazole, 4-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 4-(trimethylsilyl)-: is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is characterized by the presence of a trimethylsilyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 4-(trimethylsilyl)- can be synthesized through various methodsFor instance, the reaction of hydrazine with acetylacetone in the presence of a base can yield the pyrazole ring, which can then be silylated using trimethylsilyl chloride .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 4-(trimethylsilyl)- typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as iron or copper can enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches, such as using water or polyethylene glycol as solvents, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 1H-Pyrazole, 4-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
科学的研究の応用
1H-Pyrazole, 4-(trimethylsilyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Pyrazole, 4-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
類似化合物との比較
- 1H-Pyrazole, 3-(trimethylsilyl)-
- 1H-Pyrazole, 5-(trimethylsilyl)-
- 1H-Pyrazole, 4-(methyl)-
Comparison: 1H-Pyrazole, 4-(trimethylsilyl)- is unique due to the specific position of the trimethylsilyl group, which can influence its reactivity and biological activity. Compared to other trimethylsilyl-substituted pyrazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
CAS番号 |
34690-52-3 |
|---|---|
分子式 |
C6H12N2Si |
分子量 |
140.26 g/mol |
IUPAC名 |
trimethyl(1H-pyrazol-4-yl)silane |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)6-4-7-8-5-6/h4-5H,1-3H3,(H,7,8) |
InChIキー |
CYUVIDXPRULZGO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CNN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



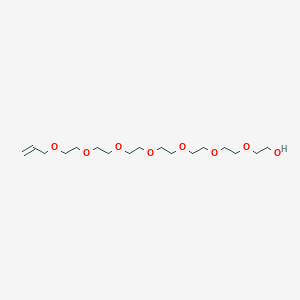
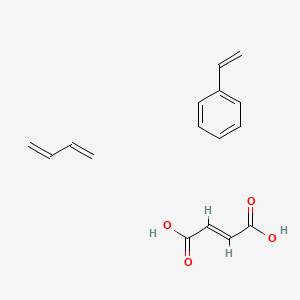
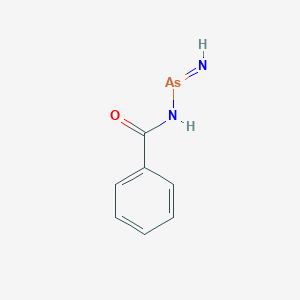

![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)

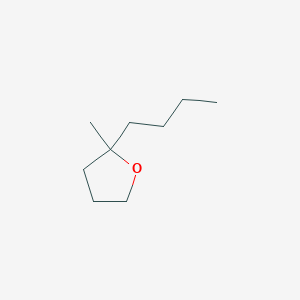
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
